2-(3-Bromophenyl)-1,3,4-oxadiazole
Overview
Description
2-(3-Bromophenyl)-1,3,4-oxadiazole is a heterocyclic aromatic compound that contains a bromophenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-bromobenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as bromination, nitration, and sulfonation.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles through nucleophilic substitution reactions.
Cyclization Reactions: The oxadiazole ring can undergo cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) with a catalyst like iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical.
Cyclization Reactions: Dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) are used.
Major Products
The major products formed from these reactions include substituted oxadiazoles, fused heterocyclic compounds, and various functionalized derivatives of the original compound.
Scientific Research Applications
2-(3-Bromophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3,4-oxadiazole: Similar structure but with the bromine atom at the para position.
2-Phenyl-1,3,4-oxadiazole: Lacks the bromine substituent, leading to different reactivity and properties.
2-(3-Chlorophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of bromine, affecting its chemical behavior and applications.
Uniqueness
2-(3-Bromophenyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom at the meta position, which influences its electronic properties and reactivity. This structural feature makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.
Properties
IUPAC Name |
2-(3-bromophenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAUICDGONASOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359649 | |
Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-34-7 | |
Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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